molecular formula C18H14Cl2N2O B6106517 3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

Cat. No. B6106517
M. Wt: 345.2 g/mol
InChI Key: ASVQMGONRMMRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide, also known as DCPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPB belongs to the class of benzamide derivatives and has been found to possess a broad range of biological activities. In

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit a broad range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the formation of reactive oxygen species (ROS). This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to enhance glucose uptake and improve insulin sensitivity, suggesting its potential use in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is its broad range of biological activities, making it a potential candidate for the development of new drugs. This compound has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research could focus on the development of new derivatives of 3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide with improved pharmacokinetic properties and exploring its potential use in the treatment of metabolic disorders and inflammatory diseases.

Synthesis Methods

3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide can be synthesized through a multi-step process that involves the reaction between 4-(1H-pyrrol-1-yl)benzylamine and 3,4-dichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to obtain the final product. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to possess anti-inflammatory properties, suggesting its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

3,4-dichloro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O/c19-16-8-5-14(11-17(16)20)18(23)21-12-13-3-6-15(7-4-13)22-9-1-2-10-22/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVQMGONRMMRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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